4-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

描述

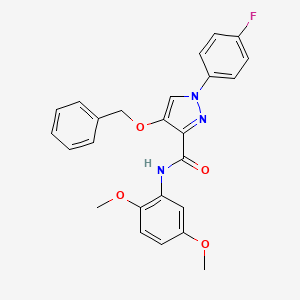

4-(Benzyloxy)-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by a 1H-pyrazole core substituted at positions 1, 3, and 2. Key structural features include:

- 3-Carboxamide group: Linked to a 2,5-dimethoxyphenyl moiety, contributing to hydrogen-bonding capabilities and electronic effects.

- 4-Benzyloxy: Introduces steric bulk and modulates solubility.

This compound belongs to a broader class of pyrazole carboxamides studied for their biological activities, including kinase inhibition, receptor antagonism, and enzyme modulation .

属性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O4/c1-31-20-12-13-22(32-2)21(14-20)27-25(30)24-23(33-16-17-6-4-3-5-7-17)15-29(28-24)19-10-8-18(26)9-11-19/h3-15H,16H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITAWTMSMOGDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole derivatives class. Its unique structure, characterized by a pyrazole ring substituted with various functional groups, suggests potential biological activities that warrant detailed exploration. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Pyrazole Ring : Central to the molecule, providing a scaffold for biological activity.

- Benzyloxy Group : Enhances lipophilicity and may influence receptor interactions.

- Dimethoxyphenyl Group : Contributes to the compound's electronic properties.

- Fluorophenyl Group : Potentially increases binding affinity to biological targets due to fluorine's electronegativity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, related pyrazole derivatives have demonstrated the ability to inhibit mitogen-activated protein kinases (MEK), which are crucial in cancer progression .

- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial effects against various pathogens. The presence of specific functional groups may enhance their efficacy against bacteria and fungi .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It could interact with receptors on cell membranes or within cells, altering signal transduction pathways that regulate various physiological functions .

- Cell Cycle Interference : By affecting cell cycle regulators, the compound may induce cell cycle arrest in cancer cells.

Anticancer Studies

A study focused on evaluating the cytotoxicity of similar pyrazole derivatives against various cancer cell lines (MCF-7 for breast cancer, SiHa for cervical cancer) demonstrated significant inhibitory effects at low concentrations. The results indicated that these compounds could serve as potential therapeutic agents in oncology .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | MEK inhibition |

| Related Pyrazole Derivative | SiHa | 15.0 | Apoptosis induction |

Antimicrobial Activity

Another study assessed the antimicrobial efficacy of related pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The results showed that certain derivatives exhibited significant inhibition compared to standard antibiotics .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 40 µg/mL |

| Related Pyrazole Derivative | S. aureus | 20 µg/mL |

相似化合物的比较

Key Observations:

- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves metabolic stability compared to chlorine’s bulkier, lipophilic nature .

- Benzyloxy vs.

- Carboxamide vs. Carbothioamide : Thioamide derivatives () may exhibit altered hydrogen-bonding patterns, affecting target selectivity .

Role of Methoxy Substituents

The target compound’s 2,5-dimethoxyphenyl group distinguishes it from analogs with alternative methoxy patterns:

- 3,5-Dimethoxy (): Para-substitution on the phenyl ring may enhance electronic effects without steric interference.

Methoxy groups generally improve solubility via polar interactions but may reduce potency if steric effects dominate .

Structural and Functional Implications

- Steric Effects : The bulky benzyloxy group at position 4 may restrict binding to narrow enzymatic pockets compared to smaller substituents (e.g., methyl or hydrogen).

常见问题

Q. What are the standard synthetic routes for 4-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step condensation and cyclization reactions. For example, substituted pyrazole cores are formed via refluxing intermediates (e.g., substituted benzaldehydes or acetophenones) with nitrogen-containing precursors (e.g., triazoles or hydrazines) in ethanol or acetic acid under controlled temperatures (4–6 hours reflux, 80–100°C) . Optimization includes adjusting solvent polarity (e.g., absolute ethanol vs. DMF), acid catalysis (glacial acetic acid), and stoichiometric ratios of reactants to improve yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure and substituent positions . X-ray crystallography (as used for structurally similar pyrazoles in and ) provides definitive confirmation of stereochemistry and crystal packing. Purity is validated via HPLC with UV detection (≥95% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, ligand concentrations) or impurities in synthesized batches. To address this:

- Standardize biological assays (e.g., use CHO-K1 cells for calcium mobilization studies with Calcium 5 dye, as in ).

- Validate compound purity via orthogonal methods (e.g., NMR, elemental analysis).

- Perform dose-response curves (EC₅₀/IC₅₀) with at least three independent replicates to ensure reproducibility .

Q. What strategies are recommended for designing derivatives with improved pharmacological properties?

Focus on modifying the benzyloxy, fluorophenyl, or dimethoxyphenyl groups to enhance solubility or target affinity:

- Introduce polar groups (e.g., hydroxyl or sulfonyl) to the benzyloxy moiety to improve aqueous solubility .

- Replace the 4-fluorophenyl group with bioisosteres (e.g., chlorophenyl or trifluoromethyl) to modulate receptor binding .

- Optimize methoxy substituent positions on the phenyl ring to reduce metabolic degradation .

Q. What experimental frameworks are used to evaluate this compound’s mechanism of action in receptor binding studies?

Competitive binding assays using radiolabeled ligands (e.g., ¹²⁵I-neuropeptides in CHO-K1 cells) quantify affinity (Ki values). Functional activity is assessed via calcium mobilization assays (EC₅₀) or cAMP inhibition. Data analysis requires nonlinear regression models (e.g., GraphPad Prism) to calculate parameters like Ke and Ki .

Methodological Challenges & Solutions

Q. How can researchers address low yields in the final step of synthesis?

Low yields often stem from steric hindrance or side reactions. Solutions include:

- Using microwave-assisted synthesis to accelerate reaction kinetics .

- Introducing protecting groups (e.g., tert-butyl esters) for sensitive intermediates .

- Employing Pd-catalyzed cross-coupling for regioselective aryl substitutions .

Q. What are the best practices for ensuring reproducibility in pharmacological studies?

- Use validated reference compounds (e.g., SR141716 for cannabinoid receptor studies) as internal controls .

- Adopt standardized protocols for cell culture (e.g., passage number, serum-free conditions) .

- Report data with exact experimental parameters (e.g., buffer pH, incubation time) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。